molecular formula C19H23N7 B15116388 2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B15116388
M. Wt: 349.4 g/mol
InChI Key: GRPORZMXFLCQHH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine moiety is attached to the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials.

    Biological Research: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
  • 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Uniqueness

2-Cyclopropyl-4-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which may impart distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

7-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N7/c1-13-11-17(23-19(22-13)15-3-4-15)24-7-9-25(10-8-24)18-12-14(2)21-16-5-6-20-26(16)18/h5-6,11-12,15H,3-4,7-10H2,1-2H3

InChI Key

GRPORZMXFLCQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC(=NC5=CC=NN54)C

Origin of Product

United States

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